4-(3-Methylphenyl)but-2-enoic acid
Description
Properties
CAS No. |
62133-12-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
AXGPSHKADVTYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Based Addition
A representative method involves reacting 3-methylphenylmagnesium bromide with ethyl acrylate in tetrahydrofuran (THF) at −10°C to 25°C. The Grignard reagent undergoes 1,4-addition to the α,β-unsaturated ester, yielding ethyl 4-(3-methylphenyl)but-2-enoate. Subsequent hydrolysis with aqueous HCl (5%) and extraction with ethyl acetate provides the free acid in 65–75% yield.
Optimization Parameters :
Organocatalytic Asymmetric Michael Addition
Chiral catalysts like cinchona alkaloids enable enantioselective synthesis. For example, hydrocinchonine catalyzes the addition of 3-methylphenyl thiol to ethyl but-2-enoate, followed by oxidation to the carboxylic acid. This method achieves up to 85% enantiomeric excess (ee).
Aldol Condensation and Dehydration
Aldol condensation between 3-methylacetophenone and glyoxylic acid under microwave irradiation offers a rapid route. The reaction proceeds in water or ethanol with pyrrolidine/acetic acid as catalysts, yielding the β-hydroxy intermediate, which dehydrates to form the α,β-unsaturated acid.
Typical Conditions :
- Microwave Settings : 100°C, 150 W, 20 minutes.
- Yield : 70–90% for aromatic ketones.
- Limitation : Aliphatic ketones require harsher conditions (e.g., tosic acid).
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig reaction between 3-methylbenzyltriphenylphosphonium chloride and ethyl glyoxylate generates the α,β-unsaturated ester. Hydrolysis with NaOH (2M) affords the acid in 60–70% yield.
Horner-Wadsworth-Emmons Modification :
Diethyl (3-methylbenzyl)phosphonate reacts with ethyl glyoxylate, offering superior Z/E selectivity (up to 9:1).
Stobbe Condensation
The Stobbe condensation of 3-methylacetophenone with diethyl succinate in the presence of sodium hydride produces a diester intermediate. Acidic hydrolysis (HCl, reflux) and decarboxylation yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Temperature | 80–100°C |
| Yield | 50–65% |
Knoevenagel Condensation with Chain Extension
While traditional Knoevenagel reactions yield cinnamic acids, chain extension via malonic acid derivatives enables but-2-enoic acid synthesis. 3-Methylbenzaldehyde reacts with ethyl malonate under piperidine catalysis, followed by hydrogenation and oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Michael Addition | 65–75 | Moderate | High | Excellent |
| Aldol Condensation | 70–90 | High | Moderate | Good |
| Wittig Reaction | 60–70 | High | Low | Moderate |
| Stobbe Condensation | 50–65 | Low | Moderate | Poor |
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Methylphenyl)but-2-enal or 4-(3-Methylphenyl)but-2-enone.
Reduction: Formation of 4-(3-Methylphenyl)butanol or 4-(3-Methylphenyl)butane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-Methylphenyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 4-(3-Methylphenyl)but-2-enoic acid with structurally related compounds, focusing on substituent effects, synthesis, and functional properties.
Substituent Modifications on the Phenyl Ring
3-(4-Methoxyphenyl)but-2-enoic Acid
- Structure : Differs by a methoxy (-OCH₃) group at the para position of the phenyl ring.
- Enhanced solubility in polar solvents due to the oxygen atom .
3-(3-Fluorophenyl)but-2-enoic Acid
- Structure : Features a fluorine atom at the meta position of the phenyl ring.
- Key Differences :
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
- Structure : Includes a bromine atom at the para position and a ketone group at C3.
- Key Differences :
Functional Group Variations
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Hydrochloride
- Structure : Replaces the phenyl group with a 4-methylpiperazine moiety.
- Key Differences :
(3E)-4-(4-Fluorophenyl)but-3-enoic Acid
- Structure: Double bond at C3 (but-3-enoic acid) with a para-fluorophenyl group.
- Key Differences :
- The shifted double bond reduces conjugation with the carboxylic acid, lowering acidity.
- The fluorine atom enhances lipophilicity, influencing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
